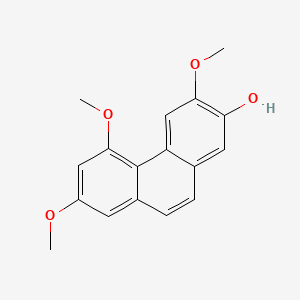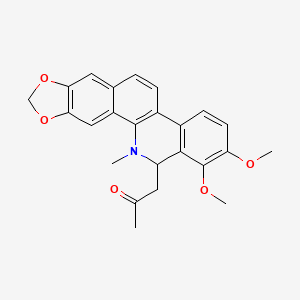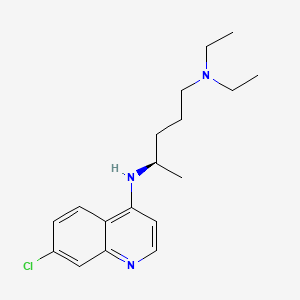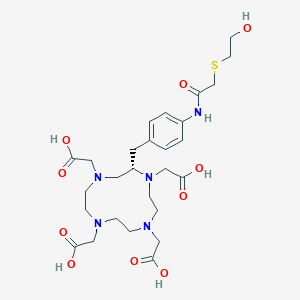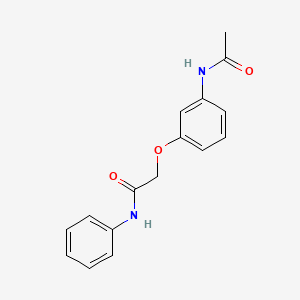
2-(3-acetamidophenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetamidophenoxy)-N-phenylacetamide is a member of acetamides and an anilide.
Scientific Research Applications
Antitubercular Agent
A study on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide demonstrated significant antitubercular activities. These compounds showed potent or moderate activity against M. tuberculosis, with no inhibitory effects against different tumor cell lines, suggesting potential as affordable antitubercular agents (Ang et al., 2012).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another study synthesized derivatives of 2-(substituted phenoxy) N-(1-phenylethyl)acetamide, evaluating them for anticancer, anti-inflammatory, and analgesic activities. Certain compounds exhibited potent activities, with one derivative showing promise as a therapeutic agent (Rani et al., 2014).
Electrochemical Analysis in Pharmaceutical Formulations
A study investigated the electrochemical properties of acetaminophen (paracetamol), which is structurally similar to 2-(3-acetamidophenoxy)-N-phenylacetamide. The research focused on the electrochemical oxidation mechanism of acetaminophen, highlighting its applications in quality control analysis of pharmaceutical products (Fanjul-Bolado et al., 2009).
Drug Metabolism Pathway
A study on acetaminophen metabolism indicated the formation of potent TRPV1 agonist N-arachidonoylphenolamine (AM404) in the brain and spinal cord, following conjugation with arachidonic acid. This reveals a novel pathway for drug metabolism, providing insights into the analgesic effects of acetaminophen (Högestätt et al., 2005).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of acetaminophen, similar in structure to 2-(3-acetamidophenoxy)-N-phenylacetamide, used TiO2 nanoparticles. This study provided insights into the environmental impact and degradation pathways of such compounds (Jallouli et al., 2017).
Acetaminophen Metabolism in Toxicity Studies
A metabolic phenotyping study on acetaminophen provided comprehensive insights into its metabolism and hepatotoxicity. This could be relevant for understanding the toxicity potential of similar compounds like 2-(3-acetamidophenoxy)-N-phenylacetamide (Coen, 2015).
properties
Product Name |
2-(3-acetamidophenoxy)-N-phenylacetamide |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(3-acetamidophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)17-14-8-5-9-15(10-14)21-11-16(20)18-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
WGZZKVRMBFIFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



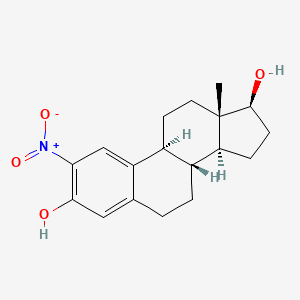
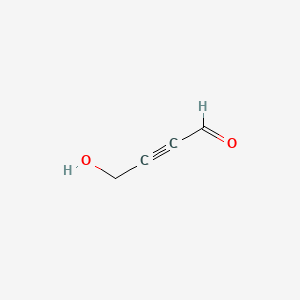
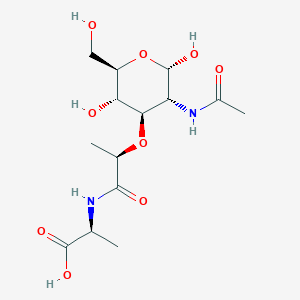
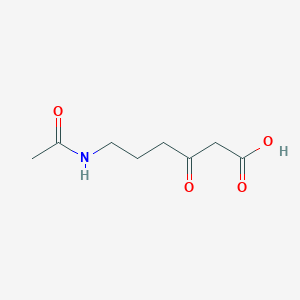

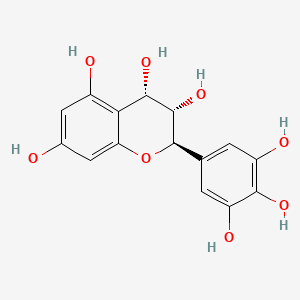

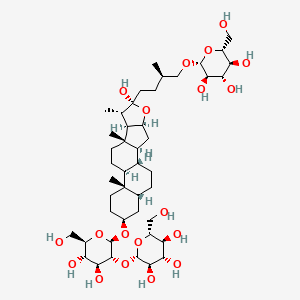
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1216488.png)
